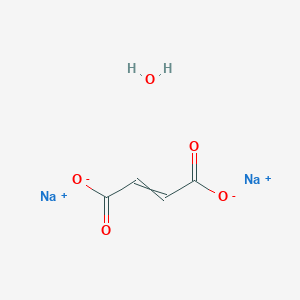
Magnesium;propane;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylmagnesium bromide, with the chemical formula C3H7BrMg and CAS registry number 920-39-8, is a compound known for its applications in organic synthesis. This colorless liquid is characterized by its isopropyl and bromine functional groups. . Isopropylmagnesium bromide is highly reactive and should be handled with caution due to its flammable and corrosive nature. It is typically stored and used under inert conditions, such as in a dry, oxygen-free environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropylmagnesium bromide is prepared through the reaction of isopropyl bromide with magnesium turnings in an anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:
C3H7Br+Mg→C3H7MgBr
Industrial Production Methods: In industrial settings, the preparation of isopropylmagnesium bromide involves similar reaction conditions but on a larger scale. The use of specialized equipment to maintain an inert atmosphere and control the reaction temperature is crucial to ensure the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Isopropylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halogens in organic halides.
Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with organic halides to form new carbon-carbon bonds.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
New Carbon-Carbon Bonds: Formed in coupling reactions.
Aplicaciones Científicas De Investigación
Isopropylmagnesium bromide is widely used in scientific research, particularly in organic synthesis. Its applications include:
Mecanismo De Acción
Isopropylmagnesium bromide acts as a nucleophile in organic reactions. The magnesium atom in the compound has a partial positive charge, making the carbon atom bonded to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The general mechanism involves the formation of a tetrahedral intermediate, followed by protonation to yield the final product .
Comparación Con Compuestos Similares
- Methylmagnesium Bromide (CH3MgBr)
- Ethylmagnesium Bromide (C2H5MgBr)
- Isopropylmagnesium Chloride (C3H7MgCl)
Comparison:
- Reactivity: Isopropylmagnesium bromide is similar in reactivity to other Grignard reagents but offers the unique advantage of introducing an isopropyl group into molecules .
- Solubility: It is less soluble than isopropylmagnesium chloride but more soluble than methylmagnesium bromide .
- Applications: While all Grignard reagents are used for carbon-carbon bond formation, isopropylmagnesium bromide is particularly useful for introducing isopropyl groups .
Propiedades
IUPAC Name |
magnesium;propane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKCSZQWLOVUGB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
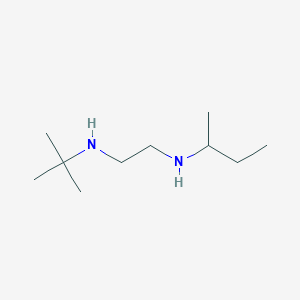
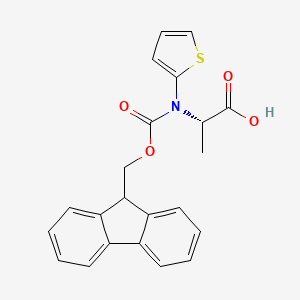

![[3-[3-Fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate](/img/structure/B13389569.png)
![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B13389579.png)

![5,7-Dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B13389587.png)


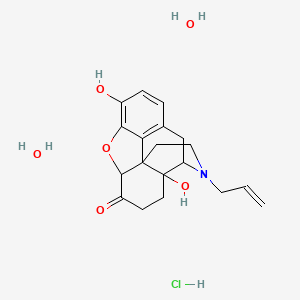
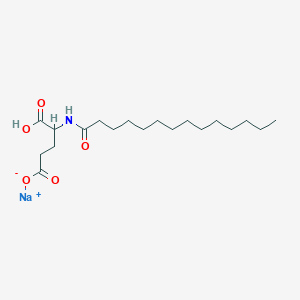
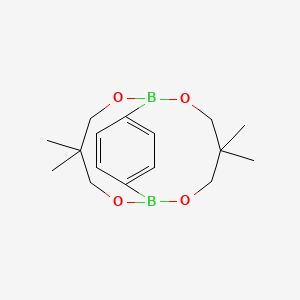
![disodium;2-[4-(10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13389630.png)
